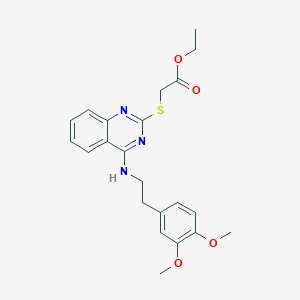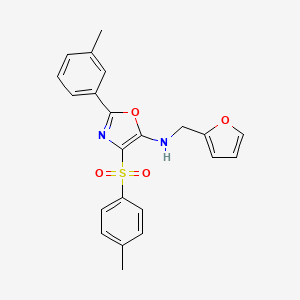![molecular formula C14H11NO5S B2426625 4-Nitro-3-[(phenylsulfonyl)methyl]benzenecarbaldehyde CAS No. 339276-48-1](/img/structure/B2426625.png)
4-Nitro-3-[(phenylsulfonyl)methyl]benzenecarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitro-3-[(phenylsulfonyl)methyl]benzenecarbaldehyde is a chemical compound with the molecular formula C14H11NO5S and a molecular weight of 305.31 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 4-Nitro-3-[(phenylsulfonyl)methyl]benzenecarbaldehyde can be represented by the SMILES notation:C1=CC=C (C=C1)S (=O) (=O)CC2=C (C=CC (=C2)C=O) [N+] (=O) [O-] . The InChI code for this compound is 1S/C14H11NO5S/c16-9-11-6-7-14 (15 (17)18)12 (8-11)10-21 (19,20)13-4-2-1-3-5-13/h1-9H,10H2 . Physical And Chemical Properties Analysis
The melting point of 4-Nitro-3-[(phenylsulfonyl)methyl]benzenecarbaldehyde is between 200-202°C .Scientific Research Applications
Chemical Reactions and Synthesis
4-Nitro-3-[(phenylsulfonyl)methyl]benzenecarbaldehyde is involved in various chemical reactions and synthesis processes. A study demonstrated the nitroaldol reaction of phenylsulfonylnitromethane with formaldehyde, leading to a mixture of products, which upon further treatment yields different diastereomers (Wade et al., 2009). Another research highlighted the ring-opening/ring-forming protocol using derivatives of 4-Nitro-3-[(phenylsulfonyl)methyl]benzenecarbaldehyde to create nitro(phenylsulfonyl) derivatives of ring-fused aromatic compounds (Bianchi et al., 2003).
Structural Analysis and Novel Compounds
In another study, a modified procedure for achieving condensation reactions between certain dihydrothiophene dioxide and aromatic aldehydes was used to synthesize a range of previously unknown dihydrothiophene dioxides, which are substrates for the assembly of fused polycyclic nitrosulfolane derivatives. The structural features of these compounds were extensively analyzed (Savelev et al., 2021).
Reaction Pathways and Interactions
Research on the reactivity of similar compounds, such as 4-Nitro-3-thiolene-1,1-dioxides, demonstrates their interaction with nucleophiles through addition, vinyl substitution, or salt formation pathways. These interactions are influenced by substituents in the sulfolene ring, reagents, and reaction conditions (Lapshina et al., 2012). Another study focused on the reaction of primary nitro compounds with dipolarophiles, leading to the formation of products like isoxazolines or isoxazoles (Shimizu et al., 1984).
Synthesis and Spectral Studies
The synthesis of various derivatives and their spectral studies, such as the formation of alkyl nitrobenzoates and their sulfinyl derivatives, are also significant applications in research. These studies contribute to understanding the structural and chemical properties of these compounds (El-Bardan, 1992).
Safety and Hazards
properties
IUPAC Name |
3-(benzenesulfonylmethyl)-4-nitrobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5S/c16-9-11-6-7-14(15(17)18)12(8-11)10-21(19,20)13-4-2-1-3-5-13/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSWSWNLKDKHHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=C(C=CC(=C2)C=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-3-[(phenylsulfonyl)methyl]benzenecarbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-methyl-N-[4-(trifluoromethoxy)phenyl]-3,4-dihydro-2H-quinoline-1-carbothioamide](/img/structure/B2426546.png)
![Tert-butyl N-[(8-amino-1,4-dioxaspiro[4.5]decan-8-yl)methyl]carbamate](/img/structure/B2426548.png)

![5-fluoro-3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2426551.png)

![2,4-Dichloro-5-methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide](/img/structure/B2426554.png)
![1-(benzenesulfonyl)-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B2426555.png)

![ethyl 2-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2426558.png)



![N-(2-(cyclohex-1-en-1-yl)ethyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2426564.png)